2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate is a useful research compound. Its molecular formula is C23H21ClN2O4 and its molecular weight is 424.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Applications
The compound and its derivatives have been explored in the context of organic synthesis reactions. For example, the reaction of acetylenecarboxylic acid with amines has reaffirmed the enamine structure facilitated by intramolecular hydrogen bonding common to the reaction products. This highlights the compound's role in producing structures where the carbonyl is hydrogen-bonded with an amino group to form an enamine form, demonstrating its utility in synthetic organic chemistry (Iwanami, 1971).
Medicinal Chemistry and Biological Applications
In the field of medicinal chemistry, compounds structurally related to "2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate" have been studied for their ability to modulate the oxygen affinity of hemoglobin, potentially offering therapeutic benefits in conditions like ischemia or stroke. Such studies involve the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents, revealing the structural activity relationships crucial for allosteric modulation (Randad et al., 1991).
Materials Science and Polymer Chemistry
In materials science, derivatives of this compound have been utilized in the synthesis of novel polymers with unique electronic properties. For instance, the preparation of polyphenylenevinylene with a triarylamine pendant group showcases the potential for creating high-spin organic polymers with solvent-solubility and film formability, opening new avenues in the development of advanced materials for electronic applications (Kurata et al., 2007).
Properties
IUPAC Name |
[2-[(4-chlorophenyl)carbamoylamino]-2-phenylethyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c1-29-20-13-7-17(8-14-20)22(27)30-15-21(16-5-3-2-4-6-16)26-23(28)25-19-11-9-18(24)10-12-19/h2-14,21H,15H2,1H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRIQUJHHPGKFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.